molecular formula C21H23NO4 B3943072 (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate

(1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate

Cat. No.: B3943072
M. Wt: 353.4 g/mol
InChI Key: USKFOKVRXJFZHT-UHFFFAOYSA-N
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Description

(1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate is a synthetic organic compound It features a phenyl group, an anilino group, and multiple oxo groups, indicating the presence of ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenylpropanone: This can be achieved through Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the intermediate compounds to form the desired product. This can be done using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone groups in the compound can undergo oxidation reactions to form carboxylic acids.

    Reduction: Reduction of the ketone groups can yield secondary alcohols.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound could be used in the manufacture of specialty chemicals, polymers, or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-oxo-1-phenylpropan-2-yl) 5-(4-chloroanilino)-5-oxopentanoate
  • (1-oxo-1-phenylpropan-2-yl) 5-(4-fluoroanilino)-5-oxopentanoate

Uniqueness

The uniqueness of (1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methylanilino group might confer distinct electronic and steric properties compared to its chloro or fluoro analogs.

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 5-(4-methylanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-15-11-13-18(14-12-15)22-19(23)9-6-10-20(24)26-16(2)21(25)17-7-4-3-5-8-17/h3-5,7-8,11-14,16H,6,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKFOKVRXJFZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC(=O)OC(C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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